5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC15929228
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine -](/images/structure/VC15929228.png)
Specification
Molecular Formula | C7H5BrClN3 |
---|---|
Molecular Weight | 246.49 g/mol |
IUPAC Name | 5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C7H5BrClN3/c1-4-6(8)12-3-10-2-5(12)7(9)11-4/h2-3H,1H3 |
Standard InChI Key | VJEXYPZHDCYVLR-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N2C=NC=C2C(=N1)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine belongs to the imidazopyrazine family, characterized by a fused bicyclic system containing nitrogen atoms at positions 1, 3, and 5. The bromine atom at position 5, chlorine at position 8, and methyl group at position 6 contribute to its steric and electronic properties, influencing reactivity and binding affinity . The compound’s density is predicted to be , while its acid dissociation constant (pKa) is estimated at .
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the compound’s structure. The patent literature reports key intermediates in its synthesis, such as 5-bromo-6-methyl-7H-imidazo[1,5-a]pyrazin-8-one, which undergoes chlorination to yield the final product . High-performance liquid chromatography (HPLC) data from AstaTech indicate a purity of ≥95%, with storage recommendations at 2–8°C to ensure stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine typically involves multi-step heterocyclic condensation reactions. A disclosed method begins with the bromination of 6-methylimidazo[1,5-a]pyrazine, followed by selective chlorination at position 8 using reagents such as phosphorus oxychloride (POCl₃) . Alternative approaches utilize palladium-catalyzed cross-coupling reactions to introduce substituents, though yields and selectivity require optimization .
Industrial-Scale Production
AccelaChem and AstaTech list the compound as a research-grade chemical, with pricing at $1,950 per 0.25 g, reflecting the complexity of its synthesis . Scalability challenges include the handling of hazardous intermediates (e.g., bromine and chlorinating agents) and the need for specialized purification techniques to achieve high purity .
Pharmacological Applications
SHP2 Phosphatase Inhibition
The compound’s most notable pharmacological property is its allosteric inhibition of SHP2 (Src homology-2 domain-containing phosphatase 2), a protein tyrosine phosphatase involved in RAS-MAPK signaling. Dysregulation of SHP2 is linked to cancers, Noonan syndrome, and leukemia . In vitro studies demonstrate that 5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine binds to the tunnel-like allosteric site of SHP2, stabilizing its autoinhibited conformation and reducing catalytic activity .
Future Research Directions
Structural Optimization
Modifying the methyl group at position 6 or substituting halogens could enhance potency and pharmacokinetic properties. Computational modeling and structure-activity relationship (SAR) studies are needed to guide these efforts .
In Vivo Studies
Current data lack in vivo efficacy and toxicity profiles. Animal studies evaluating bioavailability, metabolism, and dose-limiting toxicities will be critical for translational development.
CAS Number Discrepancy
A conflicting CAS number (1092461-20-5) appears in one source , necessizing clarification to avoid confusion in literature and regulatory filings.
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